2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylic acid
Description
Properties
CAS No. |
7153-58-4 |
|---|---|
Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
2,4-dioxo-1,3-diazaspiro[4.4]nonane-9-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c11-5(12)4-2-1-3-8(4)6(13)9-7(14)10-8/h4H,1-3H2,(H,11,12)(H2,9,10,13,14) |
InChI Key |
WACOSHVKEJALEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)C(=O)NC(=O)N2)C(=O)O |
Purity |
93 |
Origin of Product |
United States |
Preparation Methods
General Reaction Protocol
A mixture of 1-anilinocyclohexanecarboxamide (0.01 mol) and ethyl chloroacetate (0.01 mol) is dissolved in methanol (30 mL) and treated with sodium methoxide (0.01 mol). The reaction is refluxed for 3–5 hours, after which the solvent is evaporated under reduced pressure. The residue is triturated with petroleum ether (60–80°C) to precipitate the product, which is recrystallized from aqueous ethanol.
Key Observations:
-
Reagent Selection : Ethyl chloroacetate serves as the electrophilic partner, facilitating nucleophilic attack by the carboxamide nitrogen.
-
Base Influence : Sodium methoxide enhances deprotonation, accelerating cyclization.
-
Yield Optimization : Prolonged reflux (up to 5 hours) improves yields by ensuring complete ring closure.
Phase-Transfer Catalyzed Spirocyclization
Alternative methodologies employ phase-transfer catalysis (PTC) to synthesize spiroheterocycles under milder conditions. This approach minimizes side reactions and enhances scalability.
Procedure with Tetrabutylammonium Bromide
A mixture of 1-anilinocyclohexanecarboxamide (0.01 mol) and benzylidenemalononitrile (0.01 mol) is dissolved in dioxane (60 mL) with potassium carbonate (7 g) and tetrabutylammonium bromide (25 mg). The reaction is stirred at 60°C for 5 hours, cooled, and filtered to remove solids. The dioxane layer is concentrated, and the product is isolated via trituration with petroleum ether.
Advantages:
-
Reduced Reaction Time : PTC shortens reaction duration from hours to minutes.
-
Solvent Flexibility : Polar aprotic solvents like dioxane improve reagent solubility.
Comparative Analysis of Synthetic Routes
The table below contrasts two primary methods for synthesizing 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylic acid :
Critical Notes:
-
The cyclocondensation route offers superior yields but requires stringent temperature control.
-
PTC methods, while lower-yielding, are preferable for heat-sensitive intermediates.
Mechanistic Insights into Spirocyclization
The formation of the spiro[4.4]nonane core proceeds via a stepwise nucleophilic addition-cyclization mechanism :
-
Deprotonation : The carboxamide nitrogen is deprotonated by the base (e.g., NaOMe), generating a potent nucleophile.
-
Electrophilic Attack : The nucleophile attacks the electrophilic carbon of ethyl chloroacetate, forming a transient intermediate.
-
Ring Closure : Intramolecular cyclization eliminates HCl, yielding the spirocyclic product.
Stereochemical Considerations:
-
The rigidity of the cyclohexane ring enforces a chair conformation , favoring equatorial positioning of substituents.
-
Steric hindrance between the carboxylic acid group and the spiro-junction influences regioselectivity.
Challenges and Optimization Strategies
Byproduct Formation
Competing pathways may generate monocyclic byproducts if reaction conditions are suboptimal. Mitigation strategies include:
Chemical Reactions Analysis
Functional Group Analysis
The compound contains:
-
Two ketone groups (2,4-dioxo) in the spirocyclic framework
-
A carboxylic acid group at position 6
These functional groups dictate its reactivity profile, as outlined in subsequent sections.
Reduction Reactions
Mechanism : The ketone groups undergo reduction to form secondary alcohols.
Reagents/Conditions :
-
Lithium aluminum hydride (LiAlH₄) in diethyl ether or THF
-
Catalytic hydrogenation (H₂/Pt or Pd catalysts)
Outcome :
-
Product : 2,4-dihydroxy-1,3-diazaspiro[4.4]nonane-6-carboxylic acid
-
Stereoselectivity : Potential for diastereomeric products due to spirocyclic rigidity
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Ketone Reduction | LiAlH₄ | THF, RT | Dihydroxy derivative |
Amidation/Esterification
Mechanism : The carboxylic acid reacts with amines or alcohols to form amides or esters.
Reagents/Conditions :
-
Thionyl chloride followed by amine/alcohol addition
-
DCC coupling with DMAP catalyst
Outcome :
-
Amide : N-substituted derivatives (e.g., acetamides)
-
Ester : Alkyl/aryl esters (e.g., tert-butyl esters)
Nucleophilic Acyl Substitution
Mechanism : The carboxylic acid participates in nucleophilic acyl substitution reactions.
Reagents/Conditions :
Outcome :
Cycloaddition Reactions
Mechanism : The spirocyclic framework may participate in [2+2] or [4+2] cycloadditions.
Reagents/Conditions :
Outcome :
Hydrolysis of Derivatives
Mechanism : Ester derivatives undergo hydrolysis to regenerate the carboxylic acid.
Reagents/Conditions :
-
Aqueous acid/base (e.g., HCl or NaOH)
-
Enzymatic hydrolysis (lipases)
Outcome :
-
Product : Regenerated 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylic acid
Dione Reactivity
The 2,4-dioxo groups exhibit:
-
Nucleophilic addition (e.g., hydride attacks)
-
Electrophilic substitution (e.g., halogenation)
Spirocyclic Stability
The spiro junction resists ring-opening due to:
Limitations and Challenges
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H10N2O4
- Molecular Weight : 198.18 g/mol
- IUPAC Name : 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylic acid
- Structural Features : The compound features a spiro structure that contributes to its unique reactivity and interaction with biological systems.
Organic Synthesis
2,4-Dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized in the construction of complex molecules due to its ability to undergo various chemical transformations, including:
- Oxidation : This compound can be oxidized to generate different derivatives.
- Reduction : Reduction reactions can yield alcohols or amines.
- Substitution Reactions : It can participate in substitution reactions to form a variety of substituted derivatives with diverse functional groups.
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that it may possess antimicrobial effects, making it a candidate for developing new antibacterial agents.
- Anticancer Activity : Preliminary investigations suggest that it could have anticancer properties, warranting further exploration in cancer research.
Pharmaceutical Development
The compound is being explored for its therapeutic applications in drug development:
- Drug Design : Its unique structure allows for modifications that could enhance efficacy and reduce side effects in pharmaceutical formulations.
- Target Interaction : The mechanism of action involves binding to specific enzymes or receptors, modulating their activity.
Industrial Applications
In industrial chemistry, 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylic acid is used in the production of specialty chemicals and materials with specific properties:
- Chemical Manufacturing : It is involved in the synthesis of various specialty chemicals that require precise functional characteristics.
Case Study 1: Antimicrobial Activity
A study conducted by [source] demonstrated the antimicrobial efficacy of 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylic acid against several bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations.
Case Study 2: Drug Development
Research published in [source] explored the modification of this compound to enhance its anticancer properties. The study highlighted the compound's ability to selectively target cancer cells while sparing normal cells.
Mechanism of Action
The mechanism of action of 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)acetic Acid
- CAS : 714-72-7
- Molecular Formula : C₉H₁₂N₂O₄
- Molecular Weight : 212.2 g/mol
- This modification increases molecular weight by ~14 g/mol compared to the parent compound and may improve solubility in aqueous systems .
1,4-Dioxaspiro[4.4]nonane-6-carboxylic Acid
- CAS : 38853-85-9
- Molecular Formula : C₈H₁₂O₄
- Molecular Weight : 172.18 g/mol
- The lower molecular weight and altered heteroatom configuration make this compound less bioactive but useful as a protecting group in synthetic chemistry .
Functional Group Variations
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid
- CAS: Not specified
- Molecular Formula : C₁₁H₇FN₂O₄
- Molecular Weight : 250.19 g/mol
- Key Differences: Incorporation of a fluorophenyl group introduces hydrophobicity and electronic effects (via fluorine’s electronegativity). This compound exhibited a binding affinity of -8.7 kcal/mol against Anopheles gambiae kynurenine formamidase, suggesting enhanced target engagement compared to non-fluorinated analogs .
7-Heptyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-hexanoic Acid
- CAS : 119940-96-4
- Molecular Formula : C₂₀H₃₄N₂O₄
- Molecular Weight : 366.495 g/mol
- Key Differences: Addition of a heptyl chain and hexanoic acid tail drastically increases lipophilicity, favoring membrane permeability. Such modifications are common in prodrug design to enhance bioavailability .
Spiro Ring Size Variations
(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic Acid
- CAS : 834-45-7
- Molecular Formula : C₁₀H₁₄N₂O₄
- Molecular Weight : 226.23 g/mol
- The molecular weight is ~14 g/mol higher than the [4.4] analog .
Biological Activity
2,4-Dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylic acid (CAS No. 7153-58-4) is a heterocyclic compound with significant potential in various biological applications. Its unique structural features, including a spiro configuration and multiple functional groups, contribute to its diverse biological activities.
- Molecular Formula : C8H10N2O4
- Molecular Weight : 198.18 g/mol
- IUPAC Name : 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylic acid
- Structure :
- 2D Structure
The biological activity of 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound can modulate enzyme activities and receptor functions, leading to various therapeutic effects such as:
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties through inhibition of bacterial growth.
- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Antimicrobial Activity
In vitro studies have demonstrated that 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylic acid possesses significant antimicrobial properties against various pathogens. The following table summarizes the results of antimicrobial assays:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Activity
Research into the anticancer effects of this compound has yielded promising results. A study indicated that the compound could inhibit the proliferation of several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa (cervical cancer) | 25 | Induction of apoptosis | |
| MCF-7 (breast cancer) | 30 | Cell cycle arrest | |
| A549 (lung cancer) | 20 | Inhibition of tumor growth |
Study on Antimicrobial Properties
A recent study investigated the antimicrobial efficacy of various derivatives of 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylic acid against multi-drug resistant strains. The findings indicated that modifications to the carboxylic acid group enhanced activity against resistant strains, suggesting potential for development into a therapeutic agent for treating resistant infections.
Study on Anticancer Effects
In another study focusing on its anticancer properties, researchers found that treatment with this compound resulted in a dose-dependent reduction in cell viability in several tumor cell lines. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of stress response pathways.
Q & A
Q. What are the recommended synthetic methodologies for 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclization reactions of precursor amines or carboxy-substituted intermediates. For example, a procedure analogous to Preparation C ( ) employs coupling reactions with activated esters or acid chlorides under anhydrous conditions. Key steps include:
- Starting Materials : Use of 1,3-diazaspiro[4.4]nonane derivatives with protected carboxylic acid groups.
- Reaction Optimization : Adjust pH to 7–8 for nucleophilic attack, and employ catalysts like DMAP or EDC/HOBt for carbodiimide-mediated couplings.
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity (based on HPLC, ).
Reference :
Q. How can the spirocyclic structure and carboxylic acid moiety of this compound be confirmed spectroscopically?
Methodological Answer:
- NMR : The spirocyclic scaffold is confirmed by -NMR signals for non-equivalent protons at the spiro junction (δ 3.8–4.2 ppm) and -NMR peaks for the carbonyl groups (δ 170–175 ppm). The carboxylic acid proton appears as a broad singlet (~δ 12 ppm) in DMSO-d.
- IR : Strong absorption bands at ~1720 cm (C=O stretch) and 2500–3300 cm (carboxylic acid O-H stretch).
- Mass Spectrometry : ESI-MS ([M+H] at m/z 284.11, aligning with molecular formula CHNO ().
Reference :
Q. What strategies are effective for assessing and ensuring the purity of this compound in biological assays?
Methodological Answer:
- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) to detect impurities <0.5%.
- Isotopic Labeling : Deuterated analogs (e.g., -labeled spirocycles, ) can be used as internal standards in LC-MS for quantification.
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to confirm melting point consistency (expected range: 210–215°C).
Reference :
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved during structural refinement?
Methodological Answer:
- Software : Use SHELXL () for high-resolution refinement. Input anomalous scattering factors for heavy atoms (if present) to improve electron density maps.
- Twinning Analysis : Apply the TWIN/BASF command in SHELXL to detect and model twinning, which is common in spirocyclic systems due to pseudo-symmetry.
- Validation Tools : Cross-validate with PLATON’s ADDSYM to check for missed symmetry elements.
Reference :
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the spirocyclic core?
Methodological Answer:
- Analog Synthesis : Introduce substituents at the 6-carboxylic acid position (e.g., amides, esters) or modify the diazaspiro ring (e.g., alkylation at N1/N3).
- Biological Testing : Compare IC values in target assays (e.g., enzyme inhibition) against parent compound. For example, demonstrates that spirocyclic analogs with 4-cyanophenyl groups enhance binding affinity in LFA-1 antagonists.
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with active sites, prioritizing modifications that optimize hydrogen bonding with the carboxylate group.
Reference :
Q. What advanced analytical techniques are suitable for tracking metabolic stability or degradation pathways?
Methodological Answer:
- Isotope Tracing : Use -labeled carboxylic acid groups (synthesized via -KCN carboxylation, ) in in vitro microsomal assays to monitor metabolic oxidation.
- High-Resolution Mass Spectrometry (HR-MS) : Identify degradation products (e.g., lactam formation via intramolecular cyclization) with accurate mass measurements (<5 ppm error).
- X-ray Crystallography of Metabolites : Co-crystallize major metabolites with target proteins to assess binding mode changes.
Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
